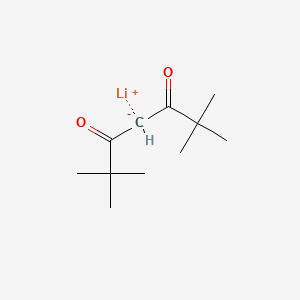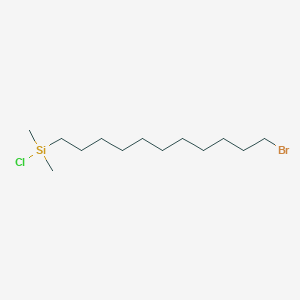
Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide
Übersicht
Beschreibung
Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is a chemical compound with the molecular formula C11H19LiO2 . It has a molecular weight of 190.21 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 . This indicates the presence of a lithium ion and a complex organic moiety in the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Energy Storage and Lithium-ion Batteries
Lithium, being an exceptional cathode material in rechargeable batteries, plays a crucial role in modern energy production and storage devices. The continuous demand for lithium in these devices, coupled with steady production, underscores its economic and strategic significance. Efficient processing of lithium resources from minerals, brine, or recycling spent lithium-ion batteries is critical for sustainable exploitation. This exploration includes recovery from mineral resources such as spodumene, petalite, and lepidolite, highlighting the importance of efficient extraction, separation, and recovery processes toward sustainability (P. Choubey et al., 2016; Huan Li et al., 2019).
Nanostructured Materials for Batteries
The development of nanostructured materials for Li-ion batteries is a significant area of research, aiming to address both energy and power demands of secondary batteries for future applications. Nanostructured materials based on carbon, metal oxides, and other compounds offer high surface area, low diffusion distance, and high electrical and ionic conductivity. These properties make nanosized active materials extremely promising for next-generation Li-ion batteries with high reversible capacities and long cycling stability (Subrahmanyam Goriparti et al., 2014).
Electrode-Electrolyte Interactions
Understanding interactions between cathode materials and electrolyte solutions in lithium-ion batteries is crucial. These interactions significantly impact the performance of materials such as LiCoO2, V2O5, and LiFePO4. The possible dissolution of transition metal ions and the formation of blocking surface films are significant phenomena affecting electrode kinetics and material performance, particularly at elevated temperatures and in electrolyte solutions containing acidic species (D. Aurbach et al., 2007).
Lithium Extraction Technologies
The extraction of lithium from primary and secondary sources has been extensively studied, with various methods being developed for efficient lithium recovery. These include acid, alkaline, and chlorination processes for ores and minerals, and adsorption, precipitation, and ion exchange processes for brines. The review of lithium extraction technologies emphasizes the need for sustainable, economical, and safe applications, highlighting the significance of novel methods for the comprehensive utilization of lithium resources (P. Meshram et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
lithium;2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZHUMQSMMHACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30638597 | |
| Record name | Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30638597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium | |
CAS RN |
22441-13-0 | |
| Record name | NSC174353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30638597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)



![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)
![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)
